molecular formula C22H25N3O2S B2963287 2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097918-77-7

2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2963287
CAS No.: 2097918-77-7
M. Wt: 395.52
InChI Key: QDXNAEWJCFRMCJ-UHFFFAOYSA-N
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Description

2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a potent and selective chemical probe targeting the macrodomain-1 of PARP14, a member of the poly(ADP-ribose) polymerase family. PARP14 functions as a mono-ADP-ribosyltransferase and plays a critical role in regulating gene expression influenced by interleukin-4 (IL-4) signaling , which is pivotal in immune cell differentiation. This compound acts as an inhibitor of PARP14's enzymatic activity by binding to its first macrodomain, which is responsible for recognizing and binding ADP-ribose. By disrupting this function, the inhibitor has been shown to suppress the proliferation and viability of specific cancer cell lines, particularly those of hematopoietic origin like lymphomas and leukemias . Its research value is significant in the fields of oncology and immunology, providing a tool to investigate the therapeutic potential of PARP14 inhibition in hyperactive IL-4 signaling pathways, cancer cell survival, and the tumor microenvironment. Studies utilizing this inhibitor help elucidate the role of ADP-ribose signaling in disease pathogenesis and validate PARP14 as a promising target for novel anti-cancer strategies.

Properties

IUPAC Name

2-methyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-23-21-8-4-5-9-22(21)25(16)19-12-13-24(15-19)28(26,27)20-11-10-17-6-2-3-7-18(17)14-20/h4-5,8-11,14,19H,2-3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXNAEWJCFRMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a pyrrolidine ring and a tetrahydronaphthalene moiety. Its structural complexity suggests multiple interaction points with biological targets.

Molecular Formula

  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 344.46 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of bases.
  • Benzimidazole Formation : The benzimidazole moiety is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The compound may act as a ligand for specific G-protein-coupled receptors (GPCRs), leading to downstream signaling cascades.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction, contributing to its therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that related benzimidazole derivatives showed cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity exhibited by similar structures:

  • Compounds with pyrrolidine and benzimidazole linkages were evaluated for their ability to reduce seizure activity in animal models, showing promising results .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
Compound ASimilarAnticancer
Compound BSimilarAnticonvulsant
Compound CSimilarAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Biological Relevance
2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzimidazole Sulfinyl-linked pyridinyl-methoxyphenoxy Proton pump inhibition (hypothesized)
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides Benzimidazole-pyrimidine hybrid Sulfonamide-linked pyrimidine BRAF V600E kinase inhibition
1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Imidazole Naphthalenyl and phenyl substituents Antimicrobial activity (reported)

Key Observations :

  • Sulfonyl vs. Sulfinyl Groups : The sulfonyl group in the target compound may confer greater metabolic stability compared to the sulfinyl group in , which is prone to redox-dependent activity modulation.
  • Linker Flexibility : The pyrrolidine linker in the target compound introduces conformational flexibility, contrasting with the rigid pyrimidine linker in .

Research Findings and Data Gaps

  • Experimental Data Limitations: No direct biological or crystallographic data for the target compound are available in the provided evidence. Structural predictions rely on computational modeling (e.g., SHELX-based refinements ) and analog comparisons.
  • Theoretical Advantages :
    • The tetrahydronaphthalene-sulfonyl group may offer superior pharmacokinetics (e.g., longer half-life) compared to phenyl or pyridinyl substituents in .
    • The methyl group on the benzimidazole core could mitigate CYP450-mediated metabolism, a common issue with unsubstituted analogs .

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